(R)-4-Isopropylthiazolidine-2-thione

Catalog No.
S733499
CAS No.
110199-16-1
M.F
C6H11NS2
M. Wt
161.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Isopropylthiazolidine-2-thione

CAS Number

110199-16-1

Product Name

(R)-4-Isopropylthiazolidine-2-thione

IUPAC Name

(4R)-4-propan-2-yl-1,3-thiazolidine-2-thione

Molecular Formula

C6H11NS2

Molecular Weight

161.3 g/mol

InChI

InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1

InChI Key

CWIZUGZKLJDJLE-YFKPBYRVSA-N

SMILES

CC(C)C1CSC(=S)N1

Canonical SMILES

CC(C)C1CSC(=S)N1

Isomeric SMILES

CC(C)[C@@H]1CSC(=S)N1

The exact mass of the compound (R)-4-Isopropylthiazolidine-2-thione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-4-Isopropylthiazolidine-2-thione is a chiral auxiliary derived from L-valinol, primarily used to control stereochemistry in the synthesis of chiral carboxylic acid derivatives. As a member of the thiazolidinethione class of auxiliaries, it is recognized for facilitating highly diastereoselective transformations, such as aldol, alkylation, and acylation reactions. [REFS-1, REFS-2] The N-acylated derivatives of this auxiliary serve as effective enolate precursors, where the C4-isopropyl group provides a specific steric environment crucial for directing the approach of electrophiles, leading to predictable and high levels of stereocontrol.

Substituting (R)-4-Isopropylthiazolidine-2-thione with near analogs often leads to suboptimal or completely different outcomes, impacting yield, stereoselectivity, and processability. Using the (S)-enantiomer will produce the opposite product enantiomer, a critical failure in targeted chiral synthesis. Replacing the isopropyl group with other substituents, such as benzyl or tert-butyl, alters the steric environment of the enolate, which directly affects the diastereomeric ratio of the product. [1] Furthermore, the specific crystallinity of N-acyl isopropyl derivatives is a key process advantage, facilitating purification by recrystallization, an attribute not guaranteed with other analogs which may yield difficult-to-separate oils. The choice of a thiazolidinethione over an oxazolidinone auxiliary is also deliberate, as the former can offer higher stereocontrol in certain transformations and different cleavage conditions. [2]

Superior Diastereoselectivity in Asymmetric Aldol Reactions vs. Oxazolidinone Auxiliaries

Early studies demonstrated that in tin-mediated aldol additions, N-acyl-4-isopropyl-1,3-thiazolidine-2-thione imparted a higher degree of stereocontrol than the corresponding, widely used Evans' oxazolidin-2-one auxiliary. [1] Later work on titanium enolates confirmed that N-acyl thiazolidinethiones consistently provide outstanding diastereoselectivities, often exceeding 95:5 d.r. in reactions with a broad range of aldehydes. [REFS-1, REFS-2] This level of selectivity is critical for avoiding difficult chromatographic separations of diastereomers, a key consideration for process scale-up.

Evidence DimensionDiastereomeric Ratio (d.r.)
Target Compound DataTypically >95:5 d.r. for syn-aldol products with various aldehydes. [<a href="https://pubs.acs.org/doi/10.1021/ol005529g" target="_blank">2</a>]
Comparator Or BaselineCorresponding oxazolidin-2-one auxiliaries, which can provide lower selectivity under identical conditions. [<a href="http://www.orgsyn.org/demo.aspx?prep=v87p0001" target="_blank">1</a>]
Quantified DifferenceQualitatively described as imparting a 'higher degree of stereocontrol' in early comparative studies. [<a href="http://www.orgsyn.org/demo.aspx?prep=v87p0001" target="_blank">1</a>]
ConditionsTitanium- or Boron-mediated enolization followed by addition to aldehydes.

Higher diastereoselectivity directly translates to higher purity of the desired stereoisomer, reducing downstream purification costs and improving overall process efficiency.

Process Advantage: Enhanced Crystallinity of N-Acyl Intermediates

A significant, procurement-relevant advantage of using 4-isopropylthiazolidine-2-thione auxiliaries is the high crystallinity of their N-acylated derivatives, particularly N-propanoyl and N-acetyl forms. [REFS-1, REFS-2] For instance, (S)-4-Isopropyl-N-propanoyl-1,3-thiazolidine-2-thione is a crystalline solid with a melting point of 44-45 °C. [1] This physical property is frequently exploited for efficient purification of aldol or alkylation products via simple recrystallization, which is often more scalable and cost-effective than chromatographic separation of diastereomeric oils that can result from other auxiliaries.

Evidence DimensionPhysical State / Ease of Purification
Target Compound DataN-acyl derivatives are frequently crystalline solids, enabling purification by recrystallization. [<a href="http://www.orgsyn.org/demo.aspx?prep=v87p0001" target="_blank">1</a>]
Comparator Or BaselineN-acyl derivatives of other chiral auxiliaries which may result in oils requiring chromatography.
Quantified DifferenceNot applicable (Qualitative process advantage)
ConditionsStandard acylation and subsequent reaction (e.g., aldol addition).

The ability to purify intermediates by crystallization instead of chromatography dramatically reduces solvent usage, labor costs, and time, making a process more viable for industrial scale-up.

Versatile Cleavage Compatibility for Diverse Downstream Synthesis

The N-acylthiazolidinethione linkage offers versatile options for cleavage to release the chiral product, providing flexibility in synthetic planning. The auxiliary can be removed to generate carboxylic acids, aldehydes, primary alcohols, or ketones under specific, often mild, conditions. For example, reductive cleavage with diisobutylaluminum hydride (DIBAL-H) directly yields the corresponding chiral aldehyde while regenerating the auxiliary. This contrasts with some oxazolidinone auxiliaries which can be more resistant to cleavage or require harsher conditions that may not be compatible with sensitive functional groups in the target molecule.

Evidence DimensionCleavage Product Accessibility
Target Compound DataCan be cleaved to furnish acids, esters, amides, alcohols, and aldehydes.
Comparator Or BaselineOxazolidinone auxiliaries, which are most commonly cleaved to acids, esters, or alcohols.
Quantified DifferenceBroader range of accessible functional groups post-cleavage.
ConditionsVaries by desired product (e.g., LiOH/H2O2 for acids; DIBAL-H for aldehydes; NaBH4 for alcohols).

This flexibility allows a single chiral intermediate to serve as a precursor to multiple classes of final products, increasing the strategic value of the auxiliary in complex synthesis projects.

Scalable Synthesis of Chiral Aldol Adducts for Natural Product Synthesis

For multi-step syntheses where high diastereoselectivity is critical in an early C-C bond formation. The high selectivity (>95:5 d.r.) afforded by this auxiliary, combined with the ability to purify intermediates via crystallization, makes it a preferred choice for constructing complex stereochemical arrays found in polyketide natural products. [1]

Preparation of High-Purity Chiral Carboxylic Acid Derivatives

When the goal is the production of enantiomerically pure α-chiral or β-chiral carboxylic acids or their derivatives on a multigram scale. The reliable stereocontrol and straightforward purification of intermediates justify its use over less selective or less process-friendly alternatives.

Accessing Chiral Aldehydes via Reductive Auxiliary Cleavage

In synthetic routes requiring a chiral aldehyde that is sensitive or difficult to prepare by other means. The specific ability to reductively cleave the N-acylthiazolidinethione directly to the aldehyde with reagents like DIBAL-H makes this auxiliary a strategic choice for such transformations.

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(R)-4-Isopropylthiazolidine-2-thione

Dates

Last modified: 09-14-2023

Explore Compound Types